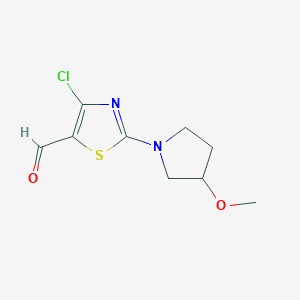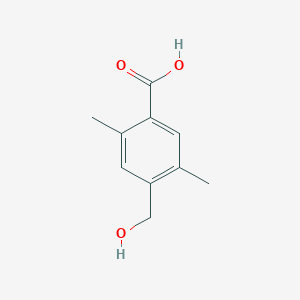
4-(Hydroxymethyl)-2,5-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of hydroxymethyl and dimethyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,5-dimethylbenzoic acid with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Another method involves the oxidation of 4-(hydroxymethyl)-2,5-dimethylbenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction is carried out in an acidic medium and requires careful control of reaction conditions to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 4-(hydroxymethyl)-2,5-dimethylbenzyl alcohol, is oxidized using industrial oxidants like sodium hypochlorite or hydrogen peroxide. These processes are optimized for high yield and purity, with stringent control over reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 2,5-dimethylterephthalic acid.
Reduction: The carboxyl group can be reduced to an alcohol group, yielding 4-(hydroxymethyl)-2,5-dimethylbenzyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sodium hypochlorite, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 2,5-dimethylterephthalic acid.
Reduction: 4-(hydroxymethyl)-2,5-dimethylbenzyl alcohol.
Substitution: Various nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-2,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound is studied for its potential biological activity. Derivatives of benzoic acid are known to exhibit antimicrobial and anti-inflammatory properties, and research is ongoing to explore similar effects for this compound.
Medicine: In pharmaceutical research, this compound is investigated for its potential as a drug precursor. Its structural features make it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in materials science for creating high-performance materials.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, its hydroxymethyl group can participate in hydrogen bonding, influencing its binding affinity to target proteins. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylbenzoic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-(Hydroxymethyl)benzoic acid: Lacks the dimethyl groups, which can affect its reactivity and physical properties.
2,5-Dimethylterephthalic acid: An oxidation product of 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and dimethyl groups on the benzene ring. This combination of functional groups enhances its reactivity and allows for a wide range of chemical transformations. Its structural features make it a valuable compound in various fields, from organic synthesis to materials science.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-2,5-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
YOBUXNINSRRNSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


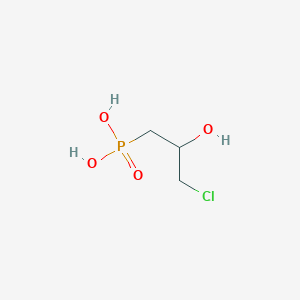
amine](/img/structure/B13189115.png)

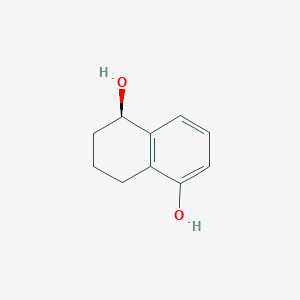
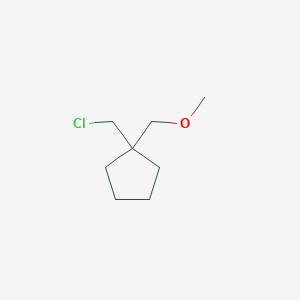

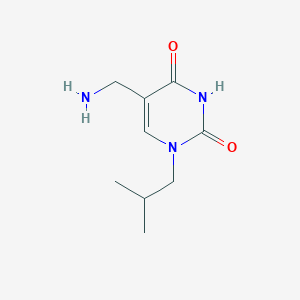
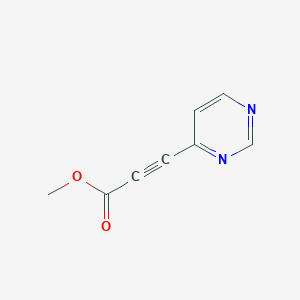
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)
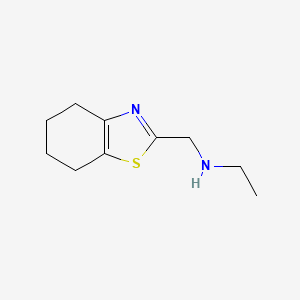
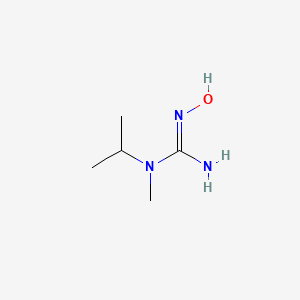
![Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate](/img/structure/B13189201.png)

